5-Bromo-2-(piperidin-1-yl)benzonitrile
Description
Contextual Background of Substituted Benzonitriles and Piperidine (B6355638) Derivatives in Organic Chemistry
Substituted benzonitriles and piperidine derivatives are two classes of organic compounds that hold significant importance in synthetic and medicinal chemistry.
Substituted Benzonitriles: The benzonitrile (B105546) framework, a benzene (B151609) ring attached to a cyano group (-C≡N), is a versatile precursor in organic synthesis. wikipedia.org The nitrile group can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or used to construct heterocyclic rings. Benzonitriles serve as useful solvents and can form coordination complexes with transition metals, acting as labile ligands in organometallic synthesis. wikipedia.orgrochester.edu The aromatic ring can be functionalized through various substitution reactions, leading to a wide array of derivatives. acs.org These derivatives are key intermediates in the production of pharmaceuticals, such as antifolate agents, and agrochemicals. google.com Recent studies have also explored their use in supramolecular chemistry, where they can be precisely recognized by host macrocycles to form "key-lock" complexes. nih.gov
Piperidine Derivatives: The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in drug discovery. nih.govencyclopedia.pub It is a structural component in over 70 commercially available drugs, including several blockbusters. researchgate.netarizona.edu The prevalence of the piperidine motif stems from its ability to introduce basicity, improve pharmacokinetic properties, and provide a rigid framework for orienting functional groups to interact with biological targets. nih.govresearchgate.net Piperidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, analgesic, antipsychotic, and neuroprotective effects. encyclopedia.pubresearchgate.netresearchgate.net The benzoylpiperidine fragment, in particular, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive small molecules. mdpi.com
Significance of Halogenated Benzonitrile Scaffolds in Contemporary Chemical Research
The incorporation of halogen atoms onto benzonitrile scaffolds creates a class of compounds with enhanced utility in both medicinal chemistry and materials science. Halogens, particularly bromine, chlorine, and fluorine, can significantly modify a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.net
In drug discovery, halogenation is a common strategy to optimize lead compounds. The bromine atom in a scaffold like a halogenated benzonitrile can act as a "handle" for further synthetic modifications, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). google.com This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR). Furthermore, halogens can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to the binding affinity of a ligand to its biological target, such as a protein or enzyme. frontiersin.org
Specific halogenated benzonitriles, such as 4-bromo-2-chlorobenzonitrile (B136228), serve as critical starting materials in the multi-step synthesis of complex pharmaceutical agents, including potent androgen receptor antagonists for cancer therapy. google.comgoogleapis.com The synthesis of highly halogenated benzonitriles, like pentachlorobenzonitrile, can be achieved through high-temperature, vapor-phase processes, highlighting their industrial relevance. google.com The strategic placement of halogens on the benzonitrile ring is thus a powerful tool for chemists to fine-tune molecular properties and create novel, functional molecules.
Overview of Current Research Trajectories for "5-Bromo-2-(piperidin-1-yl)benzonitrile" and Structurally Related Analogues
While published research specifically detailing the synthesis or application of this compound is limited, the research trajectories of its structural analogues provide significant insight into its potential areas of interest. These analogues, which combine a halogenated aromatic or heteroaromatic ring with a piperidine or a similar cyclic amine, are actively being investigated, primarily in the context of medicinal chemistry.
Anticancer Research: A prominent research area for these analogues is oncology. For instance, the related thiazole (B1198619) compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has demonstrated significant in vitro growth-inhibitory activity against several human cancer cell lines. nih.gov Its mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme and Ras oncogene activity. nih.gov Similarly, the pyridine (B92270) analogue, 5-Bromo-2-(piperidin-1-yl)pyridine, has been shown to possess cytotoxic effects against breast cancer cells and is being explored for its potential as an anticancer agent that targets key cell signaling pathways.
Enzyme and Receptor Modulation: The core structure is well-suited for targeting enzymes and receptors. The piperidine moiety often plays a crucial role in binding, while the halogenated ring can provide additional interactions, such as halogen bonding, to enhance affinity and specificity. Research on various piperidine-containing molecules shows their utility as ligands for serotoninergic and dopaminergic receptors, making them relevant for treating neuropsychiatric disorders. mdpi.com
Scaffolds for Chemical Synthesis: The bromo-substituent on the aromatic ring makes these compounds valuable intermediates for creating more complex molecules. For example, 5-Bromo-2-(piperidin-1-yl)pyridine is noted for its utility in catalysis and as a building block where the bromine atom facilitates further cross-coupling reactions. This synthetic versatility allows for the development of diverse chemical libraries for screening against various biological targets.
The research on these analogues strongly suggests that the primary focus for a compound like this compound would be within medicinal chemistry, particularly as a scaffold for developing novel anticancer agents or as a modulator of specific enzymes or receptors.
Identification of Key Research Gaps and Future Perspectives in the Comprehensive Study of "this compound"
Despite the clear potential inferred from its structural components and analogues, a comprehensive understanding of this compound itself remains undeveloped. This highlights several key research gaps and defines clear future perspectives for its investigation.
Key Research Gaps:
Synthesis and Characterization: The most significant gap is the lack of published, optimized, and scalable synthetic routes for this compound. While its synthesis can be conceptually designed from known chemical reactions, detailed experimental data, purification methods, and thorough characterization (e.g., NMR, IR, MS, and single-crystal X-ray diffraction) are not available in peer-reviewed literature.
Biological Activity Screening: There is no public data on the biological activity of this specific compound. Its potential as an anticancer agent, an enzyme inhibitor, or a receptor modulator is purely speculative, based on the activity of its analogues.
Physicochemical Properties: A detailed profile of its physicochemical properties, such as solubility, stability, and lipophilicity (logP), has not been established. This information is critical for assessing its potential as a drug candidate or its utility in other applications.
Future Perspectives:
Synthetic Exploration: Future work should focus on developing and reporting efficient synthetic methodologies for the title compound. This would make it more accessible to the research community for further studies.
Biological Evaluation: A crucial next step is to perform broad biological screening to identify any potential therapeutic applications. Drawing from the activities of its analogues, initial screening should prioritize anticancer and kinase inhibition assays. nih.gov
Structure-Activity Relationship (SAR) Studies: Leveraging the bromo and nitrile functionalities, this compound could serve as a foundational scaffold for medicinal chemistry campaigns. The bromine atom can be used as a handle for cross-coupling reactions to introduce a variety of substituents, while the nitrile group can be transformed into other functional groups, enabling extensive SAR studies to optimize potency and selectivity for a given biological target.
Materials Science Applications: Given that benzonitrile derivatives can be used in the development of advanced materials, exploring the potential of this compound in materials science, for example as a precursor for polymers or electronic materials, represents another avenue for future research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAHPAAQAVSBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736176 | |
| Record name | 5-Bromo-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876918-30-8 | |
| Record name | 5-Bromo-2-(piperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 Piperidin 1 Yl Benzonitrile and Its Analogues
Direct Synthesis Routes for "5-Bromo-2-(piperidin-1-yl)benzonitrile"
The most straightforward approaches to "this compound" involve the sequential or direct functionalization of a pre-existing benzene (B151609) ring. These methods are often favored for their atom economy and procedural simplicity.
Nucleophilic Amination Reactions on Halogenated Benzonitrile (B105546) Precursors
A prevalent strategy for the synthesis of "this compound" involves the nucleophilic aromatic substitution (SNAAr) reaction. This method typically utilizes a di-halogenated benzonitrile as the starting material, where one halogen acts as a leaving group for the introduction of the piperidine (B6355638) moiety.
The reaction of 2,5-dibromobenzonitrile (B1588832) with piperidine is a classic example. In this process, the fluorine atom at the 2-position of a benzonitrile is more susceptible to nucleophilic attack by piperidine than the bromine atom at the 5-position. This selectivity is attributed to the strong electron-withdrawing nature of the nitrile group, which activates the ortho position for nucleophilic substitution. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction.
| Starting Material | Reagent | Product | Conditions |
| 2,5-Dihalobenzonitrile | Piperidine | This compound | Polar aprotic solvent, heat |
Rate constants for the reaction of various 2-L-3-nitro-5-X-thiophenes with piperidine in methanol (B129727) have been measured, providing insight into the electronic effects of substituents on the rate of nucleophilic aromatic substitution. rsc.org
Strategies for Regioselective Bromination of Substituted 2-(piperidin-1-yl)benzonitriles
An alternative direct approach involves the regioselective bromination of the parent compound, 2-(piperidin-1-yl)benzonitrile. nih.gov The directing effects of the substituents on the aromatic ring are crucial in this strategy. The piperidine group is an ortho, para-directing activator, while the nitrile group is a meta-directing deactivator. The interplay of these electronic effects governs the position of bromination.
Given that the piperidine group is a stronger activating group than the nitrile is a deactivating group, electrophilic aromatic substitution, such as bromination, is expected to occur at the positions ortho and para to the piperidine. The position para to the piperidine (and meta to the nitrile) is the most sterically accessible and electronically favored position for bromination. Therefore, treatment of 2-(piperidin-1-yl)benzonitrile with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is anticipated to yield the desired 5-bromo product with high regioselectivity. A patent describes the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) via bromination of o-fluorobenzonitrile using dibromohydantoin in sulfuric acid. google.com
| Starting Material | Reagent | Product | Key Factor |
| 2-(piperidin-1-yl)benzonitrile | N-Bromosuccinimide (NBS) | This compound | Regioselectivity directed by piperidine group |
Transition Metal-Catalyzed Cross-Coupling Approaches for Related Compounds
Transition metal-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and efficient alternatives to classical methods.
Palladium-Catalyzed Cyanation Reactions Utilizing Piperidine-Containing Nitriles as Cyanating Sources
Palladium-catalyzed cyanation reactions are a powerful tool for the synthesis of aryl nitriles. nih.gov While traditionally employing toxic cyanide sources like potassium cyanide or zinc cyanide, recent advancements have explored the use of less toxic and more manageable cyanating agents. researchgate.netorganic-chemistry.orgthieme-connect.de
In the context of synthesizing analogues of "this compound," a palladium-catalyzed cyanation could be envisioned where a piperidine-containing aryl halide is coupled with a cyanide source. For instance, coupling 1-bromo-4-(piperidin-1-yl)benzene with a cyanide source like zinc cyanide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand could yield 4-(piperidin-1-yl)benzonitrile. A study reports the use of 2-(piperidin-1-yl)acetonitrile as an organic cyano reagent for the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate (B81430) derivatives. researchgate.netorganic-chemistry.org
| Aryl Halide | Cyanating Agent | Catalyst System | Product |
| Aryl Bromide/Chloride | K4[Fe(CN)6] | Pd(OAc)2/XPhos-SO3Na | Aryl Nitrile. researchgate.net |
| Aryl Halides/Triflates | NaCN | t-Bu3P-Pd | Aryl Nitrile. organic-chemistry.org |
| Aryl Halides | Zn(CN)2 | Pd/C, dppf | Aromatic Nitriles. organic-chemistry.org |
Buchwald-Hartwig Amination Variants for Aryl Amine Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups, making it an ideal method for the synthesis of complex aryl amines. researchgate.netrsc.org
To construct the "this compound" scaffold, a Buchwald-Hartwig amination could be employed by coupling piperidine with a suitably substituted benzonitrile, such as 2,5-dibromobenzonitrile. The challenge in this approach lies in achieving selective mono-amination at the 2-position. Careful control of reaction conditions, including the choice of palladium catalyst, ligand, base, and stoichiometry of the reactants, is essential to favor the desired product and minimize the formation of di-aminated byproducts. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in improving the efficiency and selectivity of these reactions. youtube.com
| Aryl Halide | Amine | Catalyst System | Product |
| Aryl Halide | Primary/Secondary Amine | Pd(0) catalyst, Phosphine ligand, Base | Aryl Amine. wikipedia.org |
| 4-chloroanisole | Piperidine | (NHC)Pd(R-allyl)Cl | N-(4-methoxyphenyl)piperidine. rsc.org |
Multi-Component Reactions and Sequential Transformations for Constructing the "this compound" Core
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, by combining three or more reactants. baranlab.orgnih.govnih.gov This approach is highly convergent and atom-economical, making it an attractive alternative to traditional multi-step syntheses. scispace.com
While a direct MCR for the one-pot synthesis of "this compound" is not explicitly reported, one could conceptualize a multi-component strategy. For instance, a reaction involving a bromo-substituted ortho-amino benzaldehyde, a ketone (like cyclopentanone (B42830) to form the piperidine ring), and a cyanide source could potentially assemble the core structure in a convergent manner. The development of novel MCRs is an active area of research, and the application of such a strategy to this target molecule remains a promising avenue for exploration.
Alternatively, sequential one-pot transformations can be employed. For example, a one-pot cyclization/reduction cascade of halogenated amides has been developed for the synthesis of piperidines. mdpi.com This could be adapted, followed by subsequent bromination and cyanation steps to arrive at the final product.
Optimization of Reaction Conditions, Catalyst Systems, and Stereochemical Control
The synthesis of "this compound" typically proceeds through the reaction of 2,5-dibromobenzonitrile with piperidine. This transformation can be achieved through traditional nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed methods such as the Buchwald-Hartwig amination. The optimization of these reactions is a key focus of synthetic efforts to maximize yield and minimize side products.
Optimization of Reaction Conditions:
Key reaction parameters that are often optimized include temperature, solvent, and the choice of base. The reaction temperature can significantly influence the reaction rate and the formation of impurities. Solvents are selected based on their ability to dissolve the reactants and their compatibility with the chosen catalyst system. Common solvents for Buchwald-Hartwig reactions include toluene (B28343) and dioxane. researchgate.net The choice of base is also critical; inorganic bases such as potassium carbonate are sometimes used in SNAr reactions, while stronger, non-nucleophilic bases like potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS) are often employed in palladium-catalyzed couplings. nih.gov
Catalyst Systems:
For metal-catalyzed syntheses, the choice of catalyst and ligand is paramount. Palladium-based catalysts are frequently used for C-N cross-coupling reactions. The ligand plays a crucial role in the efficiency of the catalytic cycle. For instance, in the Buchwald-Hartwig coupling of a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine, the use of RuPhos as a ligand in combination with a palladium source was found to be optimal. nih.gov Other common phosphine ligands include XPhos and BINAP. researchgate.net The optimization of the catalyst system often involves screening a variety of ligands and palladium precursors to identify the most effective combination for a specific substrate pair.
The table below summarizes typical parameters that are optimized in the synthesis of related aryl-piperidine compounds via Buchwald-Hartwig coupling.
| Parameter | Variation | Observation | Reference |
| Catalyst/Ligand | Pd/BINAP, Pd/DPEphos, Pd/XPhos | Pd/XPhos showed the highest conversion. | researchgate.net |
| Solvent | Toluene, Dioxane | Solvent choice can affect solubility and reaction rate. | researchgate.net |
| Protecting Group | THP, PMB, SEM | The SEM protecting group proved to have a major impact on the feasibility of the cross-coupling. | nih.gov |
| Base | Various | KHMDS was identified as the optimal base in a specific case. | nih.gov |
Stereochemical Control:
For the synthesis of "this compound" itself, stereochemical control is not a factor as the molecule is achiral. However, in the synthesis of its analogues where the piperidine ring or the aromatic core is substituted with chiral centers, stereochemical control becomes a significant challenge. In such cases, the use of chiral ligands in asymmetric catalysis can be employed to achieve enantioselective or diastereoselective synthesis. For many reported syntheses of related piperidine-containing compounds, the focus remains on the optimization of yield and regioselectivity rather than stereoselectivity, especially when starting from achiral precursors.
Advanced Purification and Isolation Techniques for "this compound" (e.g., Column Chromatography, Recrystallization)
Following the synthesis, purification of "this compound" is essential to remove unreacted starting materials, catalyst residues, and any side products. The most common techniques employed for this purpose are column chromatography and recrystallization.
Column Chromatography:
Column chromatography is a widely used method for the purification of organic compounds. In the context of "this compound" and its analogues, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is typically used. The polarity of the eluent is gradually increased to elute compounds with different polarities from the column.
For example, in the purification of a related bromo-pyrimidine compound, silica gel column separation was employed to isolate the desired product. google.com The specific solvent system for "this compound" would be determined empirically to achieve optimal separation of the product from any impurities.
Recrystallization:
Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
While specific recrystallization solvents for "this compound" are not detailed in the provided search results, common solvents for such aromatic compounds include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane. The selection of the appropriate solvent is a crucial step and is determined through experimental screening.
The following table outlines the general principles of these purification techniques.
| Purification Technique | Principle | Key Parameters |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Stationary phase, mobile phase composition (gradient or isocratic elution), column dimensions. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Choice of solvent, cooling rate, final temperature. |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Piperidin 1 Yl Benzonitrile
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides a powerful, non-destructive method for identifying functional groups and probing the intricate vibrational modes within a molecule. By analyzing the interaction of infrared radiation and laser light with the molecular structure, a detailed fingerprint of the compound can be obtained.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for the identification of functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals characteristic absorption bands corresponding to specific bond types. For 5-Bromo-2-(piperidin-1-yl)benzonitrile, the FT-IR spectrum is expected to exhibit key absorptions that confirm its structural components.
Key characteristic vibrational frequencies anticipated in the FT-IR spectrum include the C≡N stretch of the nitrile group, typically found in the 2260-2220 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine (B6355638) ring should appear just below 3000 cm⁻¹. The C-N stretching vibrations of the piperidine group attached to the aromatic ring would likely be observed in the 1360-1250 cm⁻¹ range. Furthermore, the C-Br stretching vibration is anticipated at lower frequencies, typically between 600 and 500 cm⁻¹.
While a specific experimental spectrum for this exact compound is not publicly available in the searched literature, related compounds show characteristic peaks that support these expected ranges. For instance, the FT-IR spectrum of similar benzonitrile (B105546) derivatives confirms the presence of the nitrile and aromatic functionalities through their distinct vibrational bands.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment
Complementary to FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information about the polarizability of molecular bonds, offering insights into the skeletal vibrations of the molecule. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
Correlation of Experimental Vibrational Spectra with Quantum Chemical Calculations
To achieve a more precise assignment of the observed vibrational modes from FT-IR and FT-Raman spectroscopy, quantum chemical calculations are employed. ethz.chjksus.org Density Functional Theory (DFT) methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the optimized molecular geometry and the corresponding vibrational frequencies in the harmonic approximation. researchgate.netmdpi.com
Theoretical calculations provide a predicted vibrational spectrum that can be compared with the experimental data. ethz.chchemrxiv.org By correlating the calculated frequencies with the experimental bands, a detailed and reliable assignment of each vibrational mode can be made. researchgate.netmdpi.com This process helps to resolve ambiguities in spectral interpretation and provides a deeper understanding of the molecule's dynamic behavior. Although specific calculations for this compound were not found in the provided search results, this methodology is a standard and powerful approach in the structural elucidation of organic molecules. jksus.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and the stereochemistry of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the piperidine ring.
The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The proton ortho to the bromine and meta to the piperidine would be expected at a different chemical shift than the other two aromatic protons. The piperidine ring protons would typically appear as a set of broad multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be shifted downfield compared to the other piperidine protons (β- and γ-protons) due to the electron-withdrawing effect of the nitrogen. Analysis of the coupling constants (J-values) between adjacent protons would further confirm the connectivity within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the carbon atoms in the benzonitrile and piperidine moieties.
The carbon atom of the nitrile group (C≡N) is expected to appear in the downfield region, typically around 115-125 ppm. The aromatic carbons would resonate in the 100-150 ppm range, with their specific chemical shifts influenced by the bromo and piperidinyl substituents. The carbon attached to the bromine atom would be shifted to a lower field, while the carbon attached to the piperidine group would be shifted significantly downfield. The piperidine carbons would appear in the aliphatic region, with the α-carbons (adjacent to the nitrogen) being the most downfield of the piperidine signals.
Reactivity Profiles and Derivatization Pathways of 5 Bromo 2 Piperidin 1 Yl Benzonitrile
Reactions at the Nitrile Functionality of the Benzonitrile (B105546) Moiety
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, studies on the hydrolysis of p-substituted benzonitriles in sulfuric acid have shown that the reaction mechanism can vary with acid concentration. nih.gov In strongly acidic media, the rate-determining step is often the addition of a nucleophile. nih.gov It is plausible that 5-Bromo-2-(piperidin-1-yl)benzonitrile could be converted to 5-bromo-2-(piperidin-1-yl)benzoic acid under similar conditions.
Reduction: The nitrile group is readily reducible to a primary amine. A variety of reducing agents can be employed, such as lithium aluminum hydride or catalytic hydrogenation. More contemporary methods, like the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have proven effective for the reduction of both aliphatic and aromatic nitriles to primary amines. researchgate.netnih.govresearchgate.net Another approach involves the use of calcium hypophosphite in the presence of a nickel(II) complex to reduce aromatic nitriles to aldehydes. rsc.org These methods could potentially be applied to transform the nitrile group of this compound into an aminomethyl or a formyl group, respectively.
Cycloaddition Reactions: The benzonitrile moiety can participate in cycloaddition reactions. For example, benzonitrile oxide, which can be generated from the corresponding hydroxamic acid chloride, undergoes [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings like isoxazoles and oxathiazole 2-oxides. nih.govsigmaaldrich.comnih.govnih.gov While this requires prior modification of the nitrile, it highlights a potential pathway for further diversification.
Transformations Involving the Bromo Substituent on the Aromatic Ring
The bromine atom on the aromatic ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Arenes
Nucleophilic aromatic substitution (SNA) is a plausible reaction pathway for this compound, although it typically requires activation by strongly electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org The piperidine (B6355638) group is an electron-donating group, which would generally disfavor a classical SNAr mechanism. However, under forcing conditions or with very strong nucleophiles, substitution might occur. A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols demonstrated that such reactions can proceed. nih.gov While the electronic nature of the triazine ring is different from the benzene (B151609) ring in the target compound, this suggests that with appropriate nucleophiles and conditions, the bromo substituent could potentially be displaced. The mechanism of such reactions can be complex and may not always follow the classical addition-elimination pathway. nih.gov
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira, Heck)
The bromo substituent makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds. googleapis.combldpharm.com For example, 5-bromoindazoles have been successfully coupled with various boronic acids to synthesize pyrrolyl and thiophenyl indazoles. nih.gov A patent describes the Suzuki reaction of 4-bromo-2-chlorobenzonitrile (B136228) with a pyrazole (B372694) boronic acid pinacol (B44631) ester. google.com Based on these precedents, it is highly probable that this compound would readily undergo Suzuki coupling with a variety of aryl- and heteroarylboronic acids or esters to introduce new substituents at the 5-position.
Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govmdpi.comresearchgate.net This reaction has been successfully applied to various bromo-substituted heterocycles, such as 5-bromoindoles. researchgate.net It is therefore expected that this compound would react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield the corresponding 5-alkynyl-2-(piperidin-1-yl)benzonitrile derivatives.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. google.comlibretexts.org This reaction is widely used in the synthesis of fine chemicals. chemspider.com The application of the Heck reaction to bromoarenes is well-established, suggesting that this compound could be coupled with various alkenes to introduce vinyl or substituted vinyl groups at the 5-position.
| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example) |
| Suzuki | Arylboronic acid | 5-Aryl-2-(piperidin-1-yl)benzonitrile | Pd(dppf)Cl2, K2CO3 |
| Sonogashira | Terminal alkyne | 5-Alkynyl-2-(piperidin-1-yl)benzonitrile | Pd(PPh3)2Cl2, CuI, Et3N |
| Heck | Alkene | 5-Alkenyl-2-(piperidin-1-yl)benzonitrile | Pd(OAc)2, PPh3, Et3N |
Reactivity and Functionalization of the Piperidine Moiety
The piperidine ring offers further opportunities for derivatization, primarily at the nitrogen atom.
N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring is nucleophilic and can be readily alkylated or acylated. libretexts.orgnih.gov N-alkylation can be achieved using alkyl halides, often in the presence of a base. libretexts.org N-acylation can be performed using acyl chlorides or anhydrides. These reactions would lead to the formation of quaternary ammonium (B1175870) salts or N-acyl derivatives, respectively, potentially modifying the compound's physical and biological properties.
C-H Functionalization: More advanced methods allow for the direct functionalization of the C-H bonds of the piperidine ring. google.comnih.govnih.govresearchgate.netmdpi.com These reactions, often catalyzed by transition metals like rhodium, can introduce substituents at specific positions of the piperidine ring with high regio- and stereoselectivity. google.comnih.govnih.gov This opens up possibilities for creating complex, three-dimensional structures from the relatively simple piperidine starting material.
Regioselectivity and Stereoselectivity Considerations in Chemical Transformations of "this compound"
Regioselectivity: In reactions involving multiple potential sites, regioselectivity is a key consideration. scbt.com For electrophilic aromatic substitution on the benzonitrile ring, the directing effects of the existing substituents would determine the position of the incoming group. The piperidine group is an ortho, para-director, while the nitrile and bromo groups are meta-directors. The interplay of these effects would dictate the outcome of such reactions. In cross-coupling reactions, the reaction will selectively occur at the C-Br bond. When considering functionalization of the piperidine ring, C-H activation methods can offer high regioselectivity, for example, at the C2 or C4 positions, depending on the catalyst and directing groups used. google.comnih.gov
Stereoselectivity: For reactions that create new stereocenters, controlling the stereochemical outcome is crucial. google.comnih.govnih.govmdpi.com For instance, in the C-H functionalization of the piperidine ring, the use of chiral catalysts can lead to the formation of one enantiomer or diastereomer in preference to others. google.comnih.govnih.gov Similarly, if the nitrile group were to be reduced to a chiral center, the choice of reducing agent and chiral auxiliaries could influence the stereoselectivity of the transformation.
Mechanistic Investigations of Key Synthetic and Derivatization Reactions
The mechanisms of the key reactions discussed above are generally well-understood for related systems.
Nucleophilic Aromatic Substitution: The classical SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org However, for some systems, concerted mechanisms have been proposed. nih.gov Computational studies on the reaction of 2-aminobenzonitrile (B23959) with CO2 have revealed the importance of the solvent in facilitating the reaction. rsc.org
Computational Chemistry and Theoretical Insights into 5 Bromo 2 Piperidin 1 Yl Benzonitrile
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
DFT calculations are instrumental in elucidating the fundamental aspects of molecular structure and reactivity. For 5-Bromo-2-(piperidin-1-yl)benzonitrile, these calculations can predict its three-dimensional shape, the distribution of electrons within the molecule, and its potential behavior in chemical reactions. Theoretical studies often employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to ensure reliable results that correlate well with experimental data. nih.govnih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Geometric Parameters for this compound The following data is illustrative, based on DFT calculations of similarly substituted aromatic and heterocyclic compounds.
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
| Bond Length | C-Br | 1.910 | Bond Angle | C-C-Br | 119.5 |
| C-C (Aromatic) | 1.395 - 1.410 | C-C-N (Piperidine) | 121.0 | ||
| C≡N | 1.158 | C-N-C (Piperidine) | 112.0 | ||
| C-N (Piperidine-Aryl) | 1.385 | C-C-C (Aromatic) | 118.0 - 121.0 | ||
| C-C (Piperidine) | 1.530 - 1.540 | C-C≡N | 179.0 | ||
| C-H (Aromatic) | 1.085 | H-C-H (Piperidine) | 109.5 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. pku.edu.cnyoutube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) ring and the substituted benzene (B151609) ring, which can donate electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzonitrile (B105546) moiety, particularly the cyano group. This distribution highlights the regions of the molecule most likely to engage in nucleophilic and electrophilic interactions, respectively. nih.gov
Table 2: Illustrative FMO Energy Parameters for this compound This table presents typical energy values derived from DFT calculations on analogous aromatic systems.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO, indicates chemical stability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule. researchgate.net It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP map is color-coded, where red typically indicates regions of high electron density and negative electrostatic potential, while blue signifies areas of low electron density and positive electrostatic potential. Green and yellow represent intermediate potential values. wolfram.com
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the cyano group and, to a lesser extent, the bromine atom, due to their high electronegativity. These sites are prone to electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the piperidine ring, indicating these as potential sites for nucleophilic attack. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. slideshare.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). uba.ar This energy value reflects the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
In this compound, significant intramolecular interactions are expected. A primary interaction would involve the delocalization of the lone pair electrons from the piperidine nitrogen atom (donor) into the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring (acceptors). This hyperconjugative interaction contributes to the stability of the molecule and influences its electronic properties. ijnc.ir Analysis of these E(2) values helps to quantify the strength of these intramolecular charge transfer events. uba.ar
Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for this compound The data shown is hypothetical, illustrating key intramolecular interactions found in similar systems.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (Npiperidine) | π* (Caryl-Caryl) | ~25.5 | Lone Pair → Antibonding Pi |
| π (Caryl-Caryl) | π* (Caryl-Caryl) | ~18.0 | Pi Bond → Antibonding Pi |
| π (Caryl-Caryl) | π* (C≡N) | ~5.2 | Pi Bond → Antibonding Pi (Cyano) |
| LP (Br) | σ* (Caryl-Caryl) | ~2.1 | Lone Pair → Antibonding Sigma |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comuni-bonn.de These predicted shifts, when compared to a reference compound like tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra and confirm the molecular structure. mdpi.com
Vibrational Frequencies: DFT can also be used to calculate the harmonic vibrational frequencies of a molecule. uit.nopsu.edu The resulting theoretical spectrum shows the frequencies and intensities of infrared (IR) and Raman active vibrational modes. These modes correspond to specific molecular motions like stretching, bending, and twisting of bonds. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net
Table 4: Illustrative Predicted Spectroscopic Data for this compound This table contains hypothetical data based on DFT calculations for compounds with similar functional groups.
| Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted Vibrational Frequencies (cm⁻¹) (Scaled) |
| Carbon Atom | δ (ppm) |
| C≡N | 118 |
| C-Br | 115 |
| Aromatic C | 120 - 155 |
| Piperidine CH₂ | 25 - 55 |
Thermochemical Properties Calculations (e.g., Heat Capacity, Entropy, Enthalpy)
From the vibrational frequency calculations, it is possible to derive key thermochemical properties of a molecule using principles of statistical mechanics. These properties, including heat capacity (C), entropy (S), and enthalpy (H), describe the molecule's thermodynamic state and its dependence on temperature. Such calculations are valuable for predicting the stability of the molecule and the feasibility of chemical reactions in which it might participate.
Table 5: Representative Calculated Thermochemical Properties at 298.15 K and 1 atm The values presented are illustrative examples based on DFT calculations for similar organic molecules.
| Property | Symbol | Predicted Value |
| Zero-point vibrational energy | 215.5 (kcal/mol) | |
| Heat Capacity (constant volume) | Cv | 55.2 (cal/mol·K) |
| Entropy | S | 118.8 (cal/mol·K) |
| Enthalpy | H | 228.4 (kcal/mol) |
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.dechemrxiv.org This analysis partitions the total electron population among the various atoms, providing insights into the electronic distribution and identifying electrophilic and nucleophilic sites. The calculation is based on the linear combination of atomic orbitals (LCAO) used to build the molecular orbitals. uni-muenchen.de While it is a widely used method, it is known that the resulting charges can be highly dependent on the basis set chosen for the calculation. uni-muenchen.deq-chem.com
For this compound, a Mulliken analysis would be expected to reveal a significant negative charge on the nitrogen atom of the nitrile group (C≡N) due to its high electronegativity. The bromine atom would also carry a negative charge. The nitrogen atom of the piperidine ring, being a tertiary amine attached to an aromatic ring, would exhibit a less negative or even slightly positive charge, influenced by its donation of electron density into the phenyl ring. The carbon atoms within the benzonitrile ring would have varied charges, with the carbon attached to the electron-withdrawing nitrile group (C1) and the bromine atom (C5) likely being more positive, while the carbon attached to the electron-donating piperidine group (C2) would be more negative.
Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are illustrative and would vary with the computational method and basis set employed.)
| Atom | Hypothetical Mulliken Charge (e) |
| Br | -0.15 |
| N (piperidine) | -0.25 |
| N (nitrile) | -0.40 |
| C (nitrile) | +0.10 |
| C1 (benzonitrile) | +0.05 |
| C2 (benzonitrile) | -0.10 |
Potential Energy Surface (PES) Scan Analysis for Conformational Preferences
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. uni-muenchen.dereadthedocs.io By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can identify the lowest energy conformations (stable states) and the energy barriers between them (transition states). uni-muenchen.deq-chem.com This "relaxed" scan involves optimizing the remaining geometrical parameters at each step of the scan. readthedocs.ioq-chem.com
In this compound, the most significant conformational flexibility arises from the rotation around the C2-N(piperidine) single bond. A PES scan varying the dihedral angle defined by the atoms C1-C2-N(piperidine)-C(piperidine) would be crucial. This analysis would reveal the steric hindrance between the piperidine ring and the nitrile group. The lowest energy conformation would likely be one where the piperidine ring is twisted out of the plane of the benzonitrile ring to minimize steric clash. The energy maxima on the scan would correspond to eclipsed conformations where the steric repulsion is greatest.
Table 2: Illustrative Potential Energy Surface Scan Data for Rotation around the C2-N(piperidine) Bond
| Dihedral Angle (C1-C2-N-C) Degrees | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (High Energy) |
| 30 | 2.5 | Staggered |
| 60 | 1.0 | Staggered |
| 90 | 0.0 | Perpendicular (Minimum Energy) |
| 120 | 1.0 | Staggered |
| 150 | 2.5 | Staggered |
| 180 | 4.5 | Eclipsed (High Energy) |
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is of great interest for applications in optoelectronics and photonics. Organic molecules featuring electron-donating groups connected to electron-accepting groups through a π-conjugated system often exhibit significant NLO properties. mdpi.com
This compound possesses the key structural features of a potential NLO material. The piperidine group acts as an electron donor (D), while the benzonitrile moiety, particularly the cyano group and the bromine atom, acts as an electron acceptor (A). The phenyl ring provides the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. Computational analysis, typically using Density Functional Theory (DFT), can predict NLO properties such as the first hyperpolarizability (β), a measure of the second-order NLO response. A higher β value indicates a stronger NLO response. researchgate.net The predicted NLO properties would be sensitive to the molecular conformation and the electronic nature of the donor and acceptor groups.
Table 3: Predicted Non-Linear Optical (NLO) Properties (Note: These are hypothetical values for illustrative purposes.)
| Property | Symbol | Predicted Value |
| Dipole Moment | µ | 4.5 Debye |
| Mean Polarizability | α | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability | β | 150 x 10⁻³⁰ esu |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues (focused on chemical descriptors and without clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure and correlating them with the observed activity. nih.gov A QSAR model for analogues of this compound would involve creating a dataset of similar molecules with varying substituents and calculating a wide range of chemical descriptors.
The focus of this analysis is on the descriptors themselves, which fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like molar refractivity.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape (e.g., Kier & Hall indices).
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being LogP (the logarithm of the partition coefficient between octanol and water).
By systematically modifying the structure of this compound (e.g., changing the halogen, altering the piperidine ring, or adding substituents to the phenyl ring) and calculating these descriptors, a matrix of data can be generated. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can then be used to build a model that identifies which descriptors are most influential for a given activity. wu.ac.th
Table 4: Example Chemical Descriptors for QSAR Modeling of Hypothetical Analogues
| Analogue | Molecular Weight ( g/mol ) | LogP | Molar Refractivity | Dipole Moment (Debye) |
| 5-Chloro -2-(piperidin-1-yl)benzonitrile | 220.70 | 3.5 | 62.5 | 4.3 |
| 5-Bromo-2-(pyrrolidin -1-yl)benzonitrile | 251.12 | 3.2 | 60.1 | 4.8 |
| 5-Bromo-4-methyl -2-(piperidin-1-yl)benzonitrile | 279.17 | 4.1 | 71.8 | 4.6 |
| 5-Bromo-2-(piperidin-1-yl)benzamide | 283.16 | 3.0 | 68.4 | 3.9 |
Conclusion and Future Research Directions
Summary of Key Academic Findings and Contributions in "5-Bromo-2-(piperidin-1-yl)benzonitrile" Research
The chemical compound this compound is a substituted benzonitrile (B105546) featuring a piperidine (B6355638) ring at the 2-position and a bromine atom at the 5-position. While this specific molecule is cataloged in chemical databases with the CAS number 876918-30-8 and the molecular formula C12H13BrN2, a thorough review of academic literature reveals a notable scarcity of dedicated research articles focusing exclusively on its synthesis, characterization, and application. appchemical.comsinfoochem.com Much of the available information is confined to chemical supplier catalogs, which provide basic physicochemical properties.
However, the structural motifs present in this compound, namely the 2-aminobenzonitrile (B23959) core and the piperidine substituent, are of significant interest in various fields of chemical research. The broader class of 2-aminobenzonitriles serves as versatile precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.netwisdomlib.org The piperidine moiety is a common scaffold in medicinal chemistry and materials science due to its conformational properties and ability to impart desirable pharmacokinetic characteristics to molecules. clinmedkaz.org
Therefore, while direct academic contributions on this compound are limited, its chemical architecture places it at the intersection of several important areas of study. The key contribution of its existence in chemical space is as a potential building block for more complex molecules. Its reactivity can be inferred from the extensive research conducted on related 2-aminobenzonitrile and piperidine-containing compounds.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 876918-30-8 |
| Molecular Formula | C12H13BrN2 |
| Molecular Weight | 265.15 g/mol |
| Appearance | Typically a solid |
| Purity | ≥98% (as offered by suppliers) |
Emerging Synthetic Methodologies and Advanced Characterization Techniques for Related Compounds
The synthesis of this compound can be conceptually approached through established methodologies for the preparation of substituted benzonitriles. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,5-dibromobenzonitrile (B1588832), with piperidine. The presence of the electron-withdrawing nitrile group activates the ortho position for nucleophilic attack.
Emerging synthetic methodologies that could be applied to the synthesis of this and related compounds include:
Palladium-catalyzed Buchwald-Hartwig amination: This powerful cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (2,5-dibromobenzonitrile) and an amine (piperidine) with high efficiency and functional group tolerance.
Copper-catalyzed Ullmann condensation: A classic method for C-N bond formation that has seen a resurgence with the development of new ligand systems, offering a cost-effective alternative to palladium catalysis.
Flow chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of such compounds, particularly for reactions that are exothermic or require precise control of reaction parameters.
Advanced characterization of this compound and its analogues would typically involve a combination of spectroscopic and analytical techniques to confirm the structure and purity.
Typical Characterization Data for a Substituted Benzonitrile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 1,2,4-substitution pattern, and characteristic signals for the piperidine ring protons. |
| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon, and the carbons of the piperidine ring. |
| FT-IR | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, and a characteristic isotopic pattern due to the presence of bromine. |
| X-ray Crystallography | Would provide definitive proof of the molecular structure and information on the solid-state packing. |
Untapped Potential in Advanced Functional Materials and Catalysis
The unique electronic and structural features of this compound suggest several areas of untapped potential in materials science and catalysis.
Organic Electronics: The benzonitrile unit is a known component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. The piperidine and bromo substituents can be used to tune the electronic properties, solubility, and solid-state packing of such materials.
Porous Organic Polymers (POPs): The rigid benzonitrile core and the potential for further functionalization at the bromine position make this compound a candidate as a monomer for the synthesis of POPs. These materials have applications in gas storage, separation, and catalysis.
Ligand Design for Catalysis: The nitrogen atoms of the piperidine and nitrile groups can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in homogeneous catalysis. The steric and electronic properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst. For instance, axially chiral benzonitriles have been explored in asymmetric catalysis. nih.gov
Prospects for Further Mechanistic Biological Research and Rational Design of Bioactive Scaffolds (avoiding drug development/clinical language)
The piperidine scaffold is a privileged structure in the design of bioactive compounds, and its incorporation into the this compound framework presents opportunities for fundamental biological research. clinmedkaz.org
Probe for Mechanistic Studies: This compound could serve as a starting point for the synthesis of molecular probes to investigate biological processes. The bromine atom provides a handle for the introduction of reporter groups such as fluorophores or affinity tags via cross-coupling reactions.
Rational Design of Bioactive Scaffolds: The 2-(piperidin-1-yl)benzonitrile core can be considered a novel scaffold for the rational design of molecules that interact with biological targets. By systematically modifying the substituents on the aromatic and piperidine rings, libraries of compounds can be generated to explore structure-activity relationships. This can provide insights into the molecular recognition events that govern biological processes. The prediction of biological activity spectra for new piperidine derivatives is an area of active research.
Exploration of Structure-Activity Relationships: The presence of the bromo, piperidinyl, and cyano groups offers distinct sites for chemical modification. This allows for a systematic investigation of how changes in steric and electronic properties at each position affect the interaction of the molecule with biological macromolecules. Such studies are fundamental to understanding the principles of molecular recognition.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2-(piperidin-1-yl)benzonitrile, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution. For example, brominated benzonitrile derivatives (e.g., 5-bromo-2-chlorobenzonitrile) react with piperidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 100–120°C . Optimization includes solvent selection (to enhance nucleophilicity), temperature control (to minimize side reactions), and stoichiometric ratios (excess piperidine ensures complete substitution). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- HPLC/GC-MS : Quantifies purity (>95% typical for research-grade material) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., absence of residual halogen peaks at ~4–5 ppm for Cl/Br) .
- X-ray Crystallography : Resolves molecular geometry, as demonstrated for analogous brominated benzonitriles (e.g., bond angles and distances) .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Solubility tests are recommended for biological assays to avoid precipitation .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation via hydrolysis or oxidation. Stability in DMSO stock solutions should be verified weekly by LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., bromine as an electrophilic center for Suzuki-Miyaura couplings). Molecular docking studies can also predict binding affinities to biological targets (e.g., enzymes or receptors) . Software like Gaussian or Schrödinger Suite is used, with validation via experimental kinetic data .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic approaches include:
- Dose-response curves : Confirm activity thresholds (IC₅₀/EC₅₀) across multiple replicates .
- Metabolic stability assays : Identify if decomposition products contribute to observed effects (via LC-MS/MS) .
- Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference .
Q. How does the piperidine ring conformation influence the compound’s pharmacological profile?
Piperidine’s chair/flip conformations affect steric interactions with target proteins. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography (e.g., as in related piperazine derivatives) maps spatial arrangements . Molecular dynamics simulations further predict conformational flexibility under physiological conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Chiral intermediates require asymmetric catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) or chiral stationary phase chromatography for resolution . Process Analytical Technology (PAT) tools, like in-line FTIR, monitor enantiomeric excess in real-time during scale-up .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Benzonitriles
| Compound | Reactivity in SNAr (k, s⁻¹) | Preferred Solvent | Reference |
|---|---|---|---|
| 5-Bromo-2-chlorobenzonitrile | 2.1 × 10⁻³ | DMF | |
| This compound | 1.8 × 10⁻³ | DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
